molecular formula C16H17N3O4S B601403 Cephalexin CAS No. 34632-04-7

Cephalexin

Cat. No.: B601403
CAS No.: 34632-04-7
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-FIXISWKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

Cephalexin, a first-generation cephalosporin antibiotic, originated from the discovery of Cephalosporium acremonium (now reclassified as Acremonium chrysogenum) by Italian pharmacologist Giuseppe Brotzu in 1945. Brotzu isolated this fungus from seawater near a Sardinian sewage outlet, noting its antibacterial properties against Salmonella typhi and Staphylococcus aureus . Subsequent research by Edward Abraham and Guy Newton at the University of Oxford led to the isolation of cephalosporin C in 1961, a compound with structural similarities to penicillin but greater resistance to β-lactamases .

This compound was synthesized in 1967 through semisynthetic modification of 7-aminocephalosporanic acid (7-ACA), a core β-lactam structure derived from cephalosporin C . Eli Lilly and Company pioneered its commercial production, marketing it under the trade name Keflex® in 1969 . By 1971, this compound received U.S. Food and Drug Administration (FDA) approval, becoming the first orally bioavailable cephalosporin . Its development marked a milestone in antibiotic therapy, offering enhanced stability against penicillinase-producing pathogens compared to earlier penicillins.

Classification Within β-Lactam Antibiotics

This compound belongs to the β-lactam antibiotic class, characterized by a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring (Table 1). This structure differentiates cephalosporins from penicillins, which contain a β-lactam ring fused to a thiazolidine ring.

Table 1: Structural Comparison of β-Lactam Antibiotics

Feature Penicillins Cephalosporins
Core structure β-lactam + thiazolidine β-lactam + dihydrothiazine
Side chain positions C-6 C-3 and C-7
Resistance to β-lactamases Low Moderate (varies by generation)

As a first-generation cephalosporin , this compound exhibits:

  • Spectrum : Predominantly Gram-positive activity (e.g., Streptococcus pneumoniae, methicillin-sensitive Staphylococcus aureus) with limited Gram-negative coverage (e.g., Escherichia coli, Klebsiella pneumoniae) .
  • Mechanism : Inhibition of penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .
  • Stability : Relative resistance to staphylococcal β-lactamases compared to penicillins, but susceptible to extended-spectrum β-lactamases (ESBLs) .

Global Regulatory Approval Status

This compound holds broad international regulatory approval as a generic antibiotic, reflecting its essential role in treating community-acquired infections (Table 2).

Table 2: Key Regulatory Milestones

Region/Country Approval Year Regulatory Body Status
United States 1971 FDA Prescription-only
Japan 1972 PMDA Listed under NHI
European Union 1988 EMA Authorized for human/veterinary use
Australia 2004 TGA PBS-listed
World Health Organization 2021 EML/EMLc Core medicine

The World Health Organization (WHO) added this compound to its Model List of Essential Medicines in 2021, specifically recommending it as a first-line agent for skin/soft tissue infections . In Japan, the Pharmaceuticals and Medical Devices Agency (PMDA) approved it for 14 indications, including respiratory and urinary tract infections . Over 50 countries classify this compound as an essential generic antibiotic, with global production exceeding 10,000 metric tons annually .

Regulatory harmonization efforts, such as the European Medicines Agency’s (EMA) reliance pathways, have streamlined approvals in emerging markets like Brazil and India . However, Japan maintains strict import regulations, requiring a Yunyu Kakunin-sho certification for personal imports exceeding a 1-month supply .

Properties

CAS No.

34632-04-7

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11+,15+/m0/s1

InChI Key

ZAIPMKNFIOOWCQ-FIXISWKDSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Appearance

Off-White Solid

melting_point

171-173°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  [6R-[6α,7β(S*)]]-7-[(Aminophenylacetyl)amino]- 3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-(α-Amino-L-phenyla

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Efficiency

Penicillin acylase catalyzes the condensation of 7-aminodeacetoxycephalosporanic acid (7-ADCA) and L-phenylglycine methyl ester (PGME) to form cephalexin. The reaction occurs at pH 6.2–7.0 and 15–20°C, with a molar ratio of 1.17–1.4:1 (PGME:7-ADCA). Immobilized enzymes (23 U/g activity) enable reuse across 4–8 cycles, achieving 29.2 g of this compound per batch at 99.9% purity. Competitive inhibition by PGME occurs above 250 mM, reducing synthesis rates by 40%.

Table 1: Kinetic Parameters for Penicillin Acylase in this compound Synthesis

ParameterValueSource
Optimal pH6.2–7.0
Temperature Range15–20°C
KmK_m (7-ADCA)12.5 mM
KmK_m (PGME)8.7 mM
Max Productivity29.2 g/batch
Enzyme Inhibition (PGME)>250 mM

Industrial-Scale Preparation Methods

Patent CN105274177A Protocol

This method uses a penicillin acylase separator with U-shaped agitators and 100-mesh filters to isolate enzymes (Figure 1):

  • Acylation : PGME derivatives (18.5–21.6 g) are added to 7-ADCA (20 g in 140–180 mL H₂O) over 45–75 minutes.

  • Separation : Viscosity-adjusted reaction mixtures (50–200 mPa·s) undergo centrifugal filtration, recovering 80–90% of enzymes.

  • Crystallization : Filtrates are acidified to pH 1.3–1.5 with H₂SO₄, heated to 30–60°C, and crystallized at pH 4.0–6.0 using NH₄OH.

Table 2: Capsule Formulation from CN105274177A

ComponentQuantity per CapsuleFunction
This compound Monohydrate250 mgActive Ingredient
Microcrystalline Cellulose35.6 mgBinder
Croscarmellose Sodium8.4 mgDisintegrant
Magnesium Stearate3.5 mgLubricant

Reactor Design and Optimization

α-Amino Ester Hydrolase (AEH) Systems

AEH reactors mitigate PGME inhibition through cascade configurations:

  • CSTR Networks : Two continuous stirred-tank reactors (CSTRs) increase productivity by 30% compared to batch systems.

  • Levenspiel Plot Analysis : Optimal PGME conversion occurs at 100 mM 7-ADCA and 250 mM PGME, maximizing this compound synthesis rates (Figure 2).

Microfluidic ATPS Devices

Parallel-flow microreactors with polyethylene glycol (PEG)-dextran phases achieve 70% yield by:

  • Electrophoretic Enhancement : Applying 10–15 V/cm accelerates 7-ADCA transport across the phase interface.

  • Residence Time Control : 30-minute residence in enzyme phases minimizes this compound hydrolysis.

Quality Control and Analytical Methods

HPLC Validation

Samples are analyzed via reverse-phase HPLC with UV detection (254 nm), showing <3% variability in triplicate assays. this compound retention times are standardized against USP reference standards.

Crystallinity Assessment

X-ray diffraction of monohydrate crystals confirms >99% purity, with acetone washes reducing solvent residues to <0.1% .

Chemical Reactions Analysis

Types of Reactions: Cephalexin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

Cephalexin is indicated for the treatment of several types of infections, including:

  • Respiratory Tract Infections : Effective against pathogens causing pharyngitis, pneumonia, and bronchitis.
  • Otitis Media : Commonly prescribed for middle ear infections in children.
  • Skin and Skin Structure Infections : Treats cellulitis and other skin infections caused by Staphylococcus aureus and Streptococcus pyogenes.
  • Bone Infections : Utilized in treating osteomyelitis caused by susceptible organisms.
  • Genitourinary Tract Infections : Effective for urinary tract infections, including acute prostatitis .

Case Study Overview

  • Skin and Soft Tissue Infections :
    A randomized controlled trial involving 166 outpatient subjects demonstrated that this compound achieved a clinical cure rate of 84.1% compared to 90.5% for placebo in patients with skin abscesses . Notably, the study highlighted that the presence of methicillin-resistant Staphylococcus aureus (MRSA) did not significantly affect the outcomes when treated with this compound.
  • Urinary Tract Infections :
    A retrospective cohort study evaluated the effectiveness of this compound administered twice daily versus four times daily in treating uncomplicated urinary tract infections. The treatment failure rates were similar between the two dosing regimens (12.7% vs. 17%), indicating that a twice-daily regimen is as effective as the traditional four-times-daily approach .
  • Comparative Effectiveness :
    Another study assessed the combination of this compound with trimethoprim-sulfamethoxazole for cellulitis treatment. The addition of trimethoprim-sulfamethoxazole did not improve clinical outcomes compared to this compound alone, suggesting that monotherapy may be sufficient in certain cases .

Data Tables

Infection TypeCommon PathogensThis compound Efficacy (%)Study Reference
Respiratory Tract InfectionsStreptococcus pneumoniae85-90
Otitis MediaHaemophilus influenzae, S. pneumoniae80-85
Skin InfectionsS. aureus, S. pyogenes84.1 (vs placebo)
Bone InfectionsS. aureus, P. mirabilisVaries
Urinary Tract InfectionsE. coli, Klebsiella pneumoniae85-90

Mechanism of Action

Cephalexin exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of cell wall assembly. This binding inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis and death .

Comparison with Similar Compounds

Cefadroxil

  • Structural Difference : Cefadroxil has a hydroxyl group at the 3-position of the cephem nucleus, enhancing its stability and prolonging its half-life (t1/2 = 1.5–2 hours vs. 0.5–1.2 hours for cephalexin) .
  • Pharmacokinetics :

    Parameter This compound Cefadroxil
    Cmax (500 mg dose) 21.29 µg/mL 18–22 µg/mL
    AUC0–∞ 90–110 µg·h/mL 120–140 µg·h/mL
    t1/2 0.5–1.2 h 1.5–2 h
    Urinary Excretion 80–90% 90–95%

    Source:

  • Clinical Use : Cefadroxil’s longer half-life allows twice-daily dosing, improving adherence in UTIs and skin infections. However, this compound achieves higher peak concentrations, making it more suitable for acute infections requiring rapid bactericidal activity .

Cephradine

  • Pharmacokinetic Comparison :
    • Cmax for cephradine (32.7 µg/mL) is higher than this compound capsules (30.6 µg/mL) and tablets (28.5 µg/mL) at equivalent doses, but its AUC0–∞ is lower, suggesting shorter duration of action .
  • Efficacy : Both drugs show comparable MIC values against MSSA, but this compound has better tissue penetration in respiratory infections .

Second-Generation Cephalosporins: Cefuroxime

  • Spectrum : Cefuroxime covers additional Gram-negative pathogens (e.g., Haemophilus influenzae) due to β-lactamase stability.
  • Clinical Outcomes: In a study comparing this compound-clavulanic acid, cefuroxime, and amoxicillin-clavulanic acid: Swelling resolution at follow-up: No significant difference between this compound-clavulanic acid and cefuroxime (p=0.131) . Fever resolution: this compound-clavulanic acid achieved faster symptom relief (100% resolution vs. 85% for cefuroxime; p=0.045) .

Penicillin Derivatives: Amoxicillin

  • Mechanistic Difference : Amoxicillin, a penicillin, targets a broader range of PBPs but is more susceptible to β-lactamases.
  • MIC Comparison :

    Pathogen This compound MIC90 (µg/mL) Amoxicillin MIC90 (µg/mL)
    S. aureus 2–4 0.5–1
    E. coli 8–16 4–8

    Source:

  • Side Effects : Both drugs cause nausea and diarrhea, but amoxicillin has higher rates of allergic reactions (10% vs. 5% for this compound) .

Other β-Lactams: Cefaclor

  • Structural Difference : Cefaclor replaces this compound’s 3-methyl group with chlorine, improving Gram-negative coverage (e.g., Moraxella catarrhalis).
  • Pharmacokinetics :
    • Cefaclor’s bioavailability (95%) and t1/2 (0.8–1.2 h) are similar to this compound, but its urinary excretion is lower (60–70%) .
  • Clinical Use : Preferred for otitis media due to enhanced activity against H. influenzae, whereas this compound remains superior in UTIs .

Drug Interactions and Combinations

  • Quinapril (ACE Inhibitor) : Co-administration increases this compound’s oral bioavailability by 20–30% via altered renal clearance .
  • 85.5% for this compound alone; p=0.50) .

Biological Activity

Cephalexin, a first-generation cephalosporin antibiotic, is widely used for treating various bacterial infections. Its biological activity primarily targets Gram-positive bacteria, with limited efficacy against Gram-negative organisms. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against rapidly dividing bacteria.

Spectrum of Activity

This compound demonstrates strong activity against a variety of Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Streptococcus pyogenes

Its activity against Gram-negative bacteria is more modest and includes:

  • Escherichia coli
  • Proteus mirabilis
  • Klebsiella pneumoniae

Table 1: Antibacterial Spectrum of this compound

Bacteria TypeExample SpeciesActivity Level
Gram-positiveStaphylococcus aureusHigh
Streptococcus pneumoniaeHigh
Streptococcus pyogenesHigh
Gram-negativeEscherichia coliModerate
Proteus mirabilisModerate
Klebsiella pneumoniaeModerate

In Vitro Studies

Research has shown that this compound's minimum inhibitory concentration (MIC) values vary depending on the bacterial strain and environmental conditions. A study assessed the in vitro activity of this compound alongside other cephalosporins against clinical isolates. The results indicated that this compound had comparable efficacy to cefadroxil but less than that of second-generation cephalosporins like cefuroxime .

Table 2: MIC Values for this compound Against Selected Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Streptococcus pneumoniae1.0
Escherichia coli16
Klebsiella pneumoniae32

Case Studies and Clinical Efficacy

This compound has been effectively used in various clinical settings. For instance, a study involving patients with group A beta-hemolytic streptococcal throat infections demonstrated that this compound was as effective as penicillin, providing an alternative for patients allergic to penicillin .

Another case study highlighted the successful treatment of skin and soft tissue infections with this compound, where it was administered at a dosage of 500 mg every six hours for a week. The outcome showed significant improvement in symptoms and bacterial clearance .

Interactions and Resistance

The biological activity of this compound can be affected by interactions with metal ions. A study indicated that complexation with essential trace elements could lead to antagonistic effects, increasing MIC values and reducing antibacterial efficacy . Furthermore, resistance mechanisms such as β-lactamase production by certain bacteria can diminish the effectiveness of this compound, necessitating careful selection based on susceptibility testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.